2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)acetonitrile
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c18-7-8-24-17-20-13-4-2-1-3-12(13)16(21-17)19-11-5-6-14-15(9-11)23-10-22-14/h1-6,9H,8,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACVUWMDFGQCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)acetonitrile typically involves the reaction of 4-(1,3-benzodioxol-5-ylamino)quinazoline with thioacetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and advanced purification techniques. These methods ensure consistent quality and higher production rates, making the compound more accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary, but often involve the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)acetonitrile has several important applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound’s unique properties make it useful in various industrial applications, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the benzimidazole, triazole, and thiazolidinone families. Below is a detailed analysis:
Core Heterocycle Comparison
Key Observations :
- Triazole derivatives (e.g., ’s {[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid) exhibit higher synthetic versatility but lower metabolic stability due to smaller ring systems .
Substituent Analysis
Key Observations :
Data Tables
Table 1: Structural Comparison of Target and Analogs
Biological Activity
The compound 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key components:
- Benzodioxole moiety : Known for its role in enhancing biological activity through interactions with various receptors.
- Quinazoline scaffold : Associated with a range of pharmacological effects, including anticancer and anticonvulsant activities.
- Sulfanyl group : Contributes to the compound's reactivity and potential interactions with biological targets.
The proposed mechanisms of action for this compound involve:
- GABA A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators at the GABA A receptor, enhancing inhibitory neurotransmission .
- Inhibition of Carbonic Anhydrase II : Some derivatives of quinazoline have demonstrated inhibitory effects on carbonic anhydrase II, which could contribute to their anticonvulsant properties .
Anticonvulsant Activity
Recent studies have indicated that derivatives of quinazoline, particularly those similar to our compound, exhibit significant anticonvulsant activity. For example:
- In Vivo Studies : Compounds were tested using the pentylenetetrazole (PTZ)-induced seizure model in mice. The results showed that certain derivatives provided substantial protection against seizures, with effective doses ranging from 50 mg/kg to 150 mg/kg .
Cytotoxicity and Antiviral Activity
In addition to anticonvulsant properties, related compounds have been screened for cytotoxicity and antiviral activity:
- Cytotoxicity Assays : Compounds were evaluated against various cancer cell lines, demonstrating varying degrees of effectiveness in inhibiting cell proliferation.
- Antiviral Screening : Some derivatives exhibited promising antiviral activity, suggesting potential applications in treating viral infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticonvulsant | Significant seizure protection | |
| Cytotoxicity | Inhibition of cancer cell proliferation | |
| Antiviral | Potential antiviral effects |
Table 2: In Vivo Anticonvulsant Activity Results
| Compound | Dose (mg/kg) | Seizure Protection (%) | Latency (min) |
|---|---|---|---|
| Compound 1 | 50 | 40 | 5 |
| Compound 2 | 100 | 70 | 8 |
| Compound 3 | 150 | 90 | 10 |
Case Studies
-
Case Study on Anticonvulsant Efficacy :
A study involving a series of quinazoline derivatives demonstrated that compounds with the benzodioxole moiety exhibited enhanced efficacy against seizures compared to their counterparts lacking this feature. The study highlighted the importance of structural modifications in optimizing pharmacological activity . -
Cytotoxicity Assessment :
Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines, revealing that modifications to the benzodioxole structure significantly influenced their anticancer properties. The findings suggest a structure-activity relationship that could guide future drug development efforts .
Q & A
How can reaction conditions be optimized for synthesizing 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)acetonitrile to maximize yield and purity?
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key parameters include:
- Temperature control : Maintaining 60–80°C during the quinazoline-amine coupling step to prevent side reactions .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while dichloromethane is optimal for thiol-acetonitrile coupling .
- Catalyst use : Palladium catalysts (e.g., Pd/C) improve cross-coupling efficiency in heterocyclic systems .
- Workup protocols : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 chloroform:methanol) .
What advanced techniques are recommended for resolving structural ambiguities in this compound?
Answer:
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. For accurate H-bonding and π-π stacking analysis, collect high-resolution data (<1.0 Å) and validate with R-factor < 5% .
- Multidimensional NMR : Use HSQC and HMBC to assign sulfanyl and acetonitrile proton environments. Chemical shifts for the benzodioxole moiety typically appear at δ 6.7–7.1 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .
How can computational modeling predict the compound’s interaction with biological targets like kinases?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR or ROCK). Validate with binding energy scores < -8 kcal/mol .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- Pharmacophore mapping : Identify critical features (e.g., quinazoline as a hinge binder, sulfanyl group for hydrophobic interactions) .
How should contradictory data on biological activity (e.g., IC50_{50}50 variability) be addressed?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control inhibitors (e.g., staurosporine). Replicate experiments ≥3 times .
- Meta-analysis : Pool data from SPR, fluorescence polarization, and enzymatic assays to calculate weighted IC values. Address outliers via Grubbs’ test (α = 0.05) .
- Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
What mechanistic insights explain the reactivity of the sulfanyl-acetonitrile group?
Answer:
- Nucleophilic substitution : The sulfanyl group acts as a leaving site in SAr reactions with amines or thiols. Monitor pH (7–9) to balance nucleophilicity and stability .
- Cyano group reactivity : The acetonitrile moiety undergoes hydrolysis to carboxylic acids under acidic conditions (HCl, 80°C). Use FT-IR to track C≡N peak loss (~2250 cm) .
How can thermal stability and solubility profiles inform formulation strategies?
Answer:
- DSC/TGA analysis : Decomposition temperatures >200°C suggest suitability for solid formulations. For solubility, use shake-flask method in PBS (pH 7.4) and logP calculation (cLogP ≈ 2.5) .
- Salt formation : Pair with HCl or sodium to enhance aqueous solubility. Characterize salts via PXRD to confirm crystallinity .
What strategies validate analytical methods for quantifying this compound in biological matrices?
Answer:
- HPLC-UV validation : Optimize a C18 column (5 µm, 250 mm) with acetonitrile/water (60:40) mobile phase. Validate linearity (R > 0.999), LOD (0.1 µg/mL), and recovery (>95%) .
- LC-MS/MS : Use MRM transitions (e.g., m/z 439 → 312 for quantification). Cross-validate with certified reference materials .
How do structural modifications (e.g., substituting benzodioxole) impact bioactivity?
Answer:
- SAR studies : Replace benzodioxole with indole or pyridine. Test against kinase panels. For example, a 4-methoxyphenyl analog shows 10-fold higher EGFR inhibition .
- Electron-withdrawing groups : Introducing -CF at the quinazoline C6 position enhances metabolic stability (t > 4h in microsomes) .
What crystallographic challenges arise in determining this compound’s structure?
Answer:
- Twinned crystals : Use SHELXD for initial phasing and refine with TWINABS. For poor diffraction, optimize crystallization in 2:1 ethyl acetate/hexane .
- Disorder modeling : Apply PART instructions in SHELXL to resolve overlapping benzodioxole and quinazoline rings .
How can green chemistry principles be applied to its synthesis?
Answer:
- Solvent-free mechanochemistry : Grind intermediates with aldehydes in a ball mill (30 Hz, 20 min). Achieve yields >85% with minimal waste .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h for cyclization steps (150°C, 300 W) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
